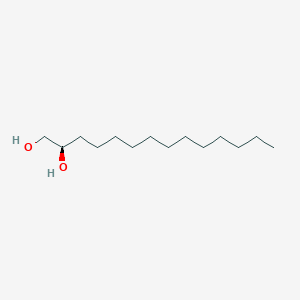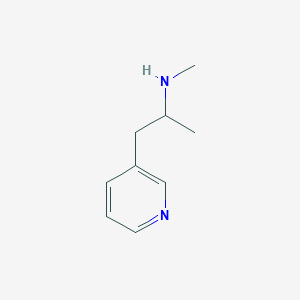
N-Methyl-1-(pyridin-3-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(pyridin-3-yl)propan-2-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is primarily used in biochemical and proteomics research . Its structure consists of a pyridine ring substituted with an ethanamine group, which is further modified by two methyl groups.
Métodos De Preparación
The synthesis of N-Methyl-1-(pyridin-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the alkylation of 3-pyridineethanamine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-pyridineethanamine
Reagent: Methyl iodide (CH3I)
Conditions: Basic conditions, often using a base such as potassium carbonate (K2CO3)
Product: this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-Methyl-1-(pyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed from oxidation include pyridine derivatives with oxidized ethanamine groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4). The major products formed are reduced forms of the pyridine ring and the ethanamine group.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methyl groups can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles.
Aplicaciones Científicas De Investigación
N-Methyl-1-(pyridin-3-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(pyridin-3-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. The pathways involved include neurotransmitter pathways, where the compound may influence the release and uptake of neurotransmitters, thereby affecting neurological functions.
Comparación Con Compuestos Similares
N-Methyl-1-(pyridin-3-yl)propan-2-amine can be compared with other similar compounds, such as:
N-Methyl-3-pyridineethanamine: This compound lacks one of the methyl groups present in this compound, resulting in different chemical properties and reactivity.
3-Pyridineethanamine: The parent compound without any methyl substitutions, which has different biological and chemical properties.
N,N-Dimethyl-3-pyridineethanamine: A compound with both methyl groups attached to the nitrogen atom, leading to variations in its chemical behavior and applications.
This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
N-methyl-1-pyridin-3-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(10-2)6-9-4-3-5-11-7-9/h3-5,7-8,10H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVETWLUZBSOORL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
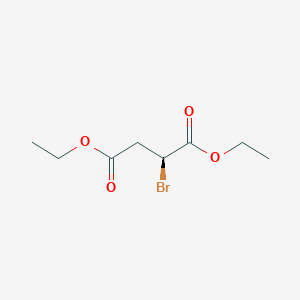

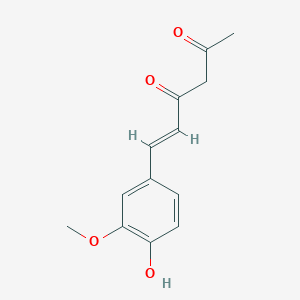
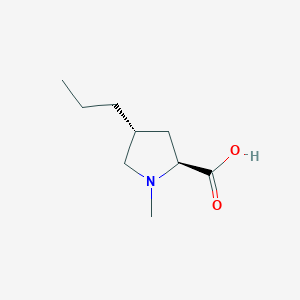

![(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol](/img/structure/B133270.png)
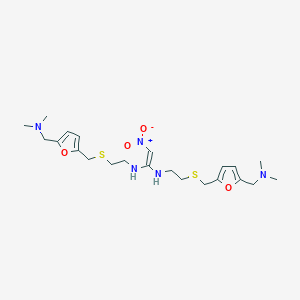
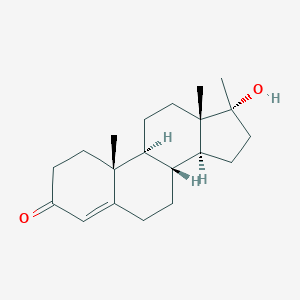
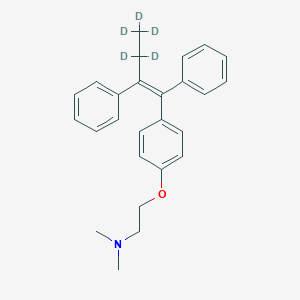
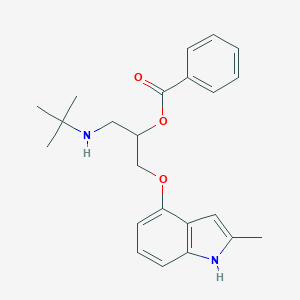
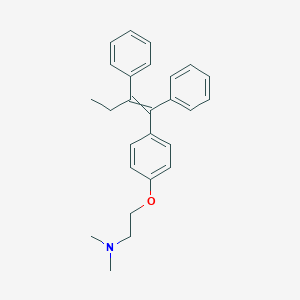
![2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B133289.png)

